

Technical Guide: 2-Bromo-1-(4-chlorophenyl)butan-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-(4-chlorophenyl)butan-1-one

Cat. No.: B089803

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for **2-Bromo-1-(4-chlorophenyl)butan-1-one**. This guide provides the available information for the target compound and supplements it with detailed, representative data and protocols from its close chemical analogues, primarily 2-Bromo-1-(4-chlorophenyl)ethan-1-one and 2-Bromo-1-(4-chlorophenyl)propan-1-one. This approach offers a robust framework for understanding the chemical characteristics and handling of the target compound.

Chemical Identity and Properties

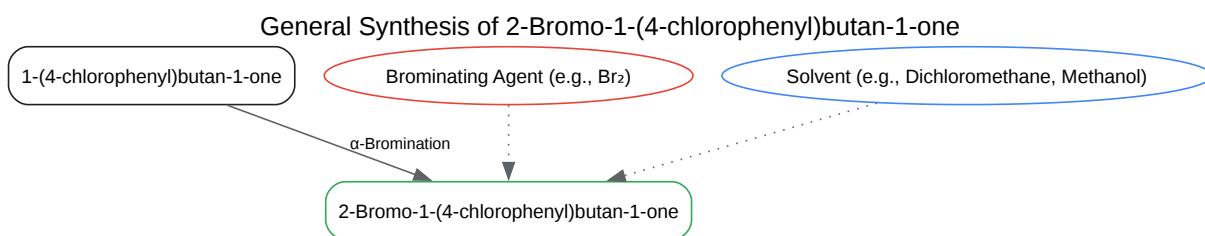
2-Bromo-1-(4-chlorophenyl)butan-1-one, also known as 2-bromo-4'-chlorobutyrophenone, is a halogenated ketone. Its chemical structure features a butyrophenone core with a bromine atom at the alpha position to the carbonyl group and a chlorine atom on the phenyl ring.

Property	Value	Source
IUPAC Name	2-Bromo-1-(4-chlorophenyl)butan-1-one	N/A
Synonyms	2-bromo-4'-chlorobutyrophenone	N/A
CAS Number	1011-26-3	N/A
Molecular Formula	C ₁₀ H ₁₀ BrClO	N/A
Molecular Weight	261.54 g/mol	N/A
Appearance	Expected to be a solid or oil	N/A

Synthesis

The primary route for the synthesis of **2-Bromo-1-(4-chlorophenyl)butan-1-one** is the α -bromination of the corresponding ketone, 1-(4-chlorophenyl)butan-1-one (4'-chlorobutyrophenone).

General Synthesis Workflow



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Caption: General synthesis workflow for **2-Bromo-1-(4-chlorophenyl)butan-1-one**.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the α -bromination of a substituted acetophenone, which can be adapted for the synthesis of **2-Bromo-1-(4-chlorophenyl)butan-1-one** from 1-(4-chlorophenyl)butan-1-one.

Materials:

- 1-(4-chlorophenyl)butan-1-one
- Bromine (Br₂)
- Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Stir plate and magnetic stir bar
- Round-bottom flask
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 1-(4-chlorophenyl)butan-1-one in a suitable solvent like dichloromethane or methanol in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the stirred solution using a dropping funnel. A few drops of 48% hydrobromic acid can be added as a catalyst if using methanol as a solvent.

- Allow the reaction mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate until the bromine color disappears.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product can be further purified by column chromatography or recrystallization.

Spectroscopic Data (Representative)

Detailed spectroscopic data for **2-Bromo-1-(4-chlorophenyl)butan-1-one** is not readily available. The following table provides expected and representative data based on its analogues.

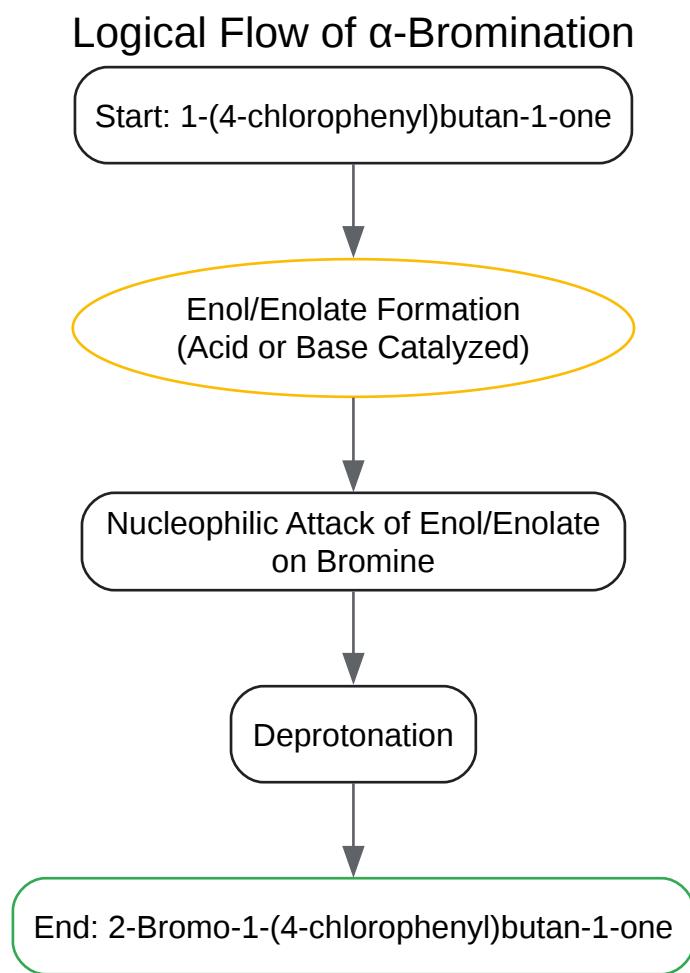
Spectroscopic Data	Expected/Representative Values
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.8-8.0 (d, 2H, Ar-H), 7.4-7.6 (d, 2H, Ar-H), 5.1-5.3 (t, 1H, -CH(Br)-), 2.1-2.3 (m, 2H, -CH ₂ -), 1.0-1.2 (t, 3H, -CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): ~190 (C=O), ~140 (Ar-C), ~132 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~45 (-CH(Br)-), ~30 (-CH ₂ -), ~12 (-CH ₃)
IR (KBr, cm ⁻¹)	~1690 (C=O stretch), ~1590 (C=C aromatic stretch), ~820 (para-substituted benzene C-H bend)
Mass Spectrometry (EI)	Molecular ion peak (M ⁺) expected at m/z 260/262/264 (due to Br and Cl isotopes)

Signaling Pathways and Biological Activity

There is no readily available information on the biological activity or associated signaling pathways for **2-Bromo-1-(4-chlorophenyl)butan-1-one**. As a halogenated ketone, it is primarily used as a chemical intermediate in the synthesis of more complex molecules, which may have biological activity.

Logical Relationships in Synthesis

The synthesis of the target compound is a straightforward electrophilic substitution at the α -carbon of a ketone.



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Caption: Logical steps involved in the α -bromination of a ketone.

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